

Discovery and Initial Characterization of End-Binding Protein 1 (EB1): A Technical Guide

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Abstract

End-Binding Protein 1 (EB1) is a highly conserved microtubule-associated protein (MAP) that plays a pivotal role in regulating microtubule dynamics, a process fundamental to cell division, polarity, and migration. First identified in 1995 as an interacting partner of the Adenomatous Polyposis Coli (APC) tumor suppressor protein, EB1 is now recognized as the core component of the microtubule plus-end tracking protein (+TIP) network.^{[1][2]} This technical guide provides an in-depth overview of the discovery and initial characterization of EB1, detailing the key experiments, presenting quantitative data, and outlining the methodologies that were instrumental in elucidating its primary functions.

The Discovery of EB1: An Interaction with the APC Tumor Suppressor

Human EB1 was first identified through a yeast two-hybrid screen designed to find proteins that interact with the C-terminus of the APC tumor suppressor protein.^{[1][3][4][5]} The loss of the C-terminal region of APC is a frequent event in both sporadic and familial colorectal cancers, suggesting that the disruption of its protein interactions is a key step in tumorigenesis.^{[6][7][8]} This screen revealed a novel 35-kD protein, subsequently named EB1 (APC-End Binding protein 1), which demonstrated a specific interaction with the C-terminal domain of APC.^{[3][6]}

Experimental Protocol: Yeast Two-Hybrid Screen

The yeast two-hybrid system is a molecular biology technique used to detect protein-protein interactions. The protocol for the discovery of the EB1-APC interaction is outlined below.

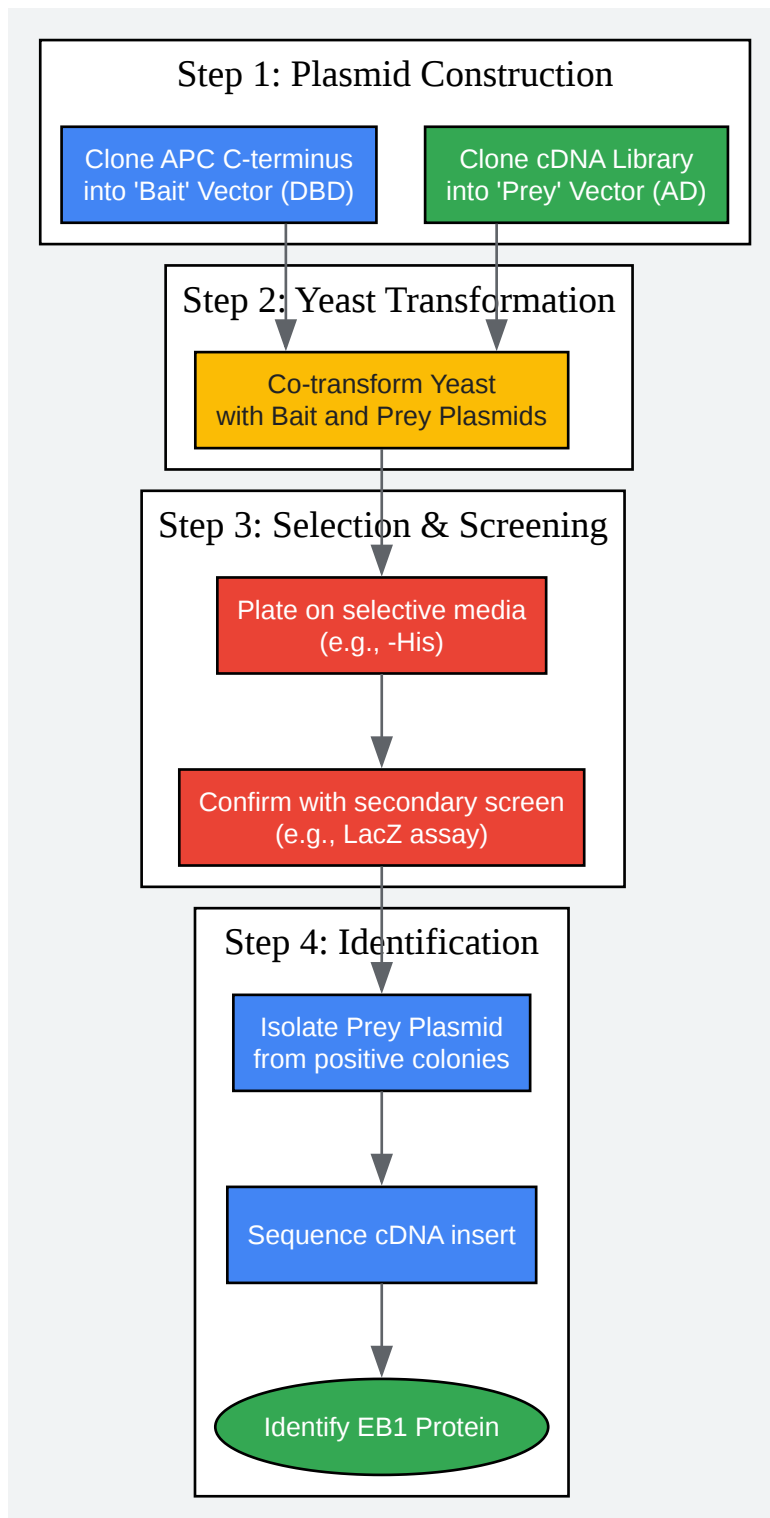
Objective: To identify proteins that interact with the C-terminus of the human APC protein.

Methodology:

- Bait and Prey Construction:
 - Bait: The DNA sequence encoding the C-terminal region of the human APC protein was cloned into a "bait" vector (e.g., pGBT9). This vector contains a DNA-binding domain (DBD) from a transcription factor (e.g., GAL4). The resulting fusion protein consists of the APC C-terminus linked to the GAL4-DBD.
 - Prey: A human cDNA library was cloned into a "prey" vector (e.g., pGAD10). This vector contains the activation domain (AD) of the same transcription factor (e.g., GAL4-AD). This creates a library of fusion proteins, each with a different human protein fused to the GAL4-AD.
- Yeast Transformation: A strain of *Saccharomyces cerevisiae* engineered with reporter genes (e.g., HIS3, LacZ) under the control of a GAL4-responsive promoter was co-transformed with the bait plasmid and the prey library plasmids.
- Selection and Screening:
 - Transformed yeast cells were plated on selective media lacking specific nutrients (e.g., histidine). Only yeast cells where the bait and prey proteins interact can reconstitute a functional GAL4 transcription factor, leading to the expression of the HIS3 reporter gene and allowing growth on histidine-deficient media.
 - A secondary screen, such as a β -galactosidase (LacZ) filter lift assay, was performed to confirm the interaction. Positive colonies turn blue in the presence of X-gal.
- Identification of the Interacting Protein: The prey plasmids from the positive yeast colonies were isolated, and the cDNA inserts were sequenced. This sequencing identified the novel

protein, EB1.

Discovery Workflow Diagram



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Caption: Workflow of the Yeast Two-Hybrid Screen for EB1 Discovery.

Initial Characterization of EB1

Following its discovery, initial studies focused on characterizing the basic properties of EB1, including its structure, subcellular localization, and its association with the microtubule cytoskeleton.

Molecular Structure and Homologs

Human EB1 is a protein of approximately 30-35 kDa.^{[2][3]} It is a member of a highly conserved protein family with homologs found in a wide range of eukaryotes, from yeast to humans.^{[3][6]}

- *Saccharomyces cerevisiae* (Budding Yeast): The homolog is Bim1p.^{[3][6][10]}
- *Schizosaccharomyces pombe* (Fission Yeast): The homolog is Mal3.^[6]

Structurally, EB1 proteins are characterized by two main domains:

- N-terminal Calponin Homology (CH) domain: This domain is responsible for binding to microtubules.^{[1][2][11]}
- C-terminal Coiled-coil domain: This region mediates the homodimerization of EB1 and contains an EB1-like C-terminal motif that serves as a binding site for other +TIPs.^{[1][7][8][11]}

Subcellular Localization: A Microtubule Plus-End Tracking Protein (+TIP)

Immunofluorescence studies were critical in revealing the subcellular localization of EB1. These experiments showed that EB1 is intimately associated with the microtubule cytoskeleton throughout the cell cycle.^[12]

- Interphase: EB1 is found along the length of microtubules but is most concentrated at their distal tips (the plus ends).^{[3][12]}
- Mitosis: During cell division, EB1 localizes to the centrosomes, the mitotic spindle, and the midbody microtubules during cytokinesis.^{[3][12]}

This distinct "comet-like" localization at the growing ends of microtubules established EB1 as a core member of the +TIPs, proteins that dynamically associate with microtubule plus ends.^[1]
^[13]

Experimental Protocol: Immunofluorescence

Objective: To determine the subcellular localization of EB1 in mammalian cells.

Methodology:

- Cell Culture and Fixation:
 - Mammalian cells (e.g., COS-7 or HCT116) are grown on glass coverslips.
 - Cells are fixed to preserve their structure. A common method is fixation with ice-cold methanol for 10 minutes, which also permeabilizes the cells.
- Blocking: The fixed cells are incubated in a blocking buffer (e.g., PBS with 2% Bovine Serum Albumin and 0.05% Tween 20) for 30-60 minutes to prevent non-specific antibody binding.
- Primary Antibody Incubation: Cells are incubated with a primary antibody specific to EB1 (e.g., a mouse anti-EB1 monoclonal antibody) diluted in blocking buffer for 1 hour at room temperature.
- Washing: The coverslips are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound primary antibody.
- Secondary Antibody Incubation: Cells are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody (e.g., an Alexa Fluor 488-conjugated goat anti-mouse antibody) for 1 hour at room temperature, protected from light. For co-localization, an antibody against tubulin (e.g., rat anti-tubulin) can be included, followed by an appropriate secondary antibody (e.g., Alexa Fluor 568-conjugated goat anti-rat).
- Mounting and Imaging: After final washes, the coverslips are mounted onto microscope slides using an anti-fade mounting medium. The cells are then visualized using a fluorescence or confocal microscope.

EB1's Core Interactions and Function

Initial characterization quickly established that EB1's function is intrinsically linked to its protein-protein interactions at the microtubule plus end.

The EB1-APC Interaction

The interaction with APC, which led to EB1's discovery, was confirmed in vivo using co-immunoprecipitation.[9] It was determined that EB1 binds to the C-terminal 170 amino acids of APC.[14] This interaction is crucial for targeting APC to the tips of microtubules.[6][14] The abrogation of this interaction due to APC truncation in colon cancer is thought to contribute to chromosome instability.[7][8]

Interaction with the Dynactin Complex

EB1 was also found to interact with components of the dynactin complex, specifically with p150Glued.[3][9][15] The dynactin complex is an activator of the dynein motor protein, which is involved in intracellular transport and spindle positioning. This interaction suggests a role for EB1 in linking microtubule ends to motor protein complexes.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

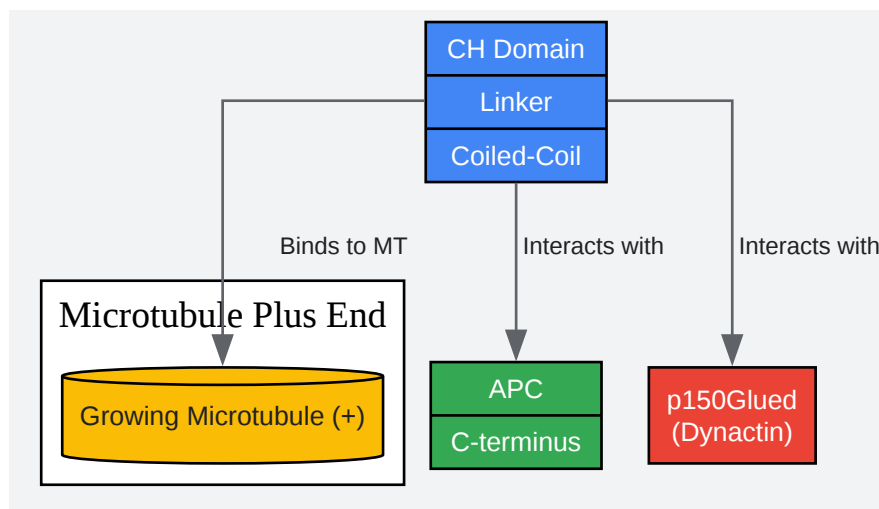
Objective: To confirm the in vivo interaction between EB1 and APC.

Methodology:

- Cell Lysis:
 - Harvest cultured cells (e.g., HCT116) and wash with ice-cold PBS.
 - Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, and 0.1% Tween20) supplemented with a protease inhibitor cocktail.[16]
 - Incubate the lysate on ice for 15-30 minutes.
 - Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

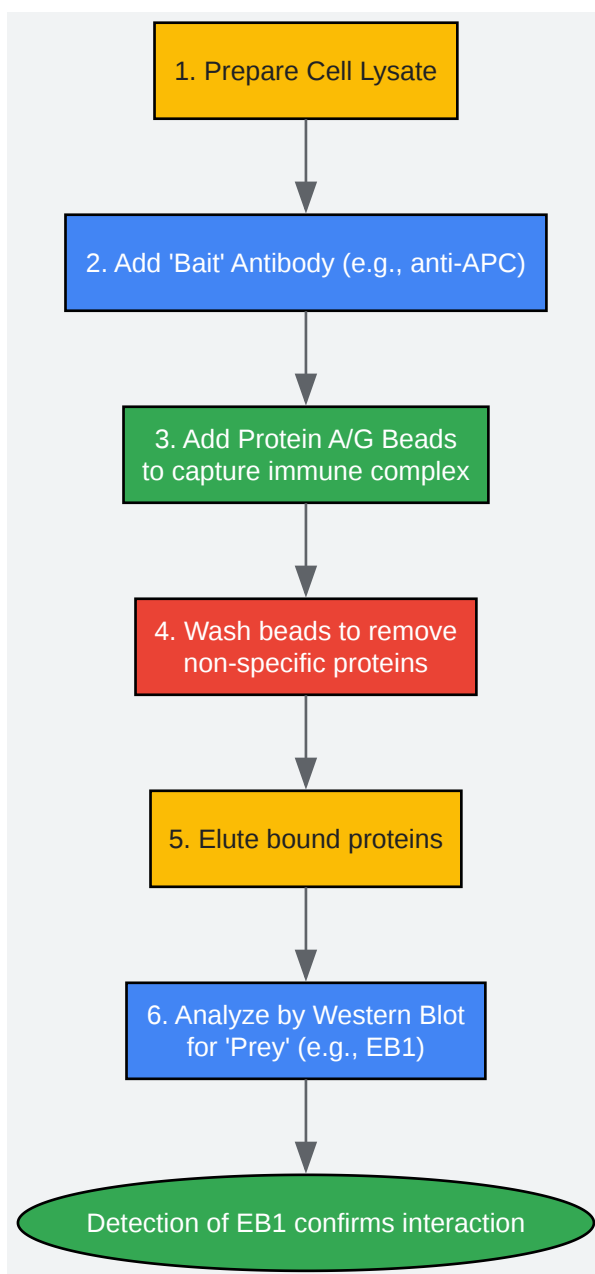
- **Pre-clearing (Optional):** To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.
- **Immunoprecipitation:**
 - Add a specific antibody against the "bait" protein (e.g., anti-APC antibody) to the cleared cell lysate. As a negative control, use a non-specific IgG antibody of the same isotype.
 - Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.
- **Immune Complex Capture:** Add fresh Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
- **Washing:**
 - Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
 - Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
- **Elution and Analysis:**
 - Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
 - Separate the eluted proteins by SDS-PAGE.
 - Perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-EB1 antibody) to detect its presence in the immunoprecipitated complex.

Interaction and Localization Diagrams



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Caption: EB1 acts as a core hub at the microtubule plus end.



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